Spectroscopic Characterization of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide
Spectroscopic Characterization of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. In the absence of extensive published experimental spectra, this document leverages predictive methodologies and comparative data from analogous structures to offer a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this important chemical intermediate.
Introduction: The Significance of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (Molecular Formula: C₆H₃BrN₄, Molecular Weight: 211.02 g/mol ) is a substituted imidazole derivative of significant interest in synthetic organic chemistry.[1] Its unique arrangement of a brominated imidazole core and two nitrile functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.
This guide will delve into the predicted spectroscopic signature of this molecule, providing a foundational understanding for researchers encountering this or structurally related compounds.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of a public experimental spectrum for 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile, the following data is predicted based on established chemical shift principles and comparison with the known data for the structurally similar 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is expected to be simple, exhibiting a single resonance corresponding to the methyl protons.
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~3.8 ppm | Singlet | 3H | N-CH₃ |
The chemical shift of the N-methyl group is influenced by the electron-withdrawing effects of the bromine atom and the two nitrile groups. For comparison, the N-methyl protons in 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile appear at 3.66 ppm. The presence of an additional nitrile group in the target molecule is expected to cause a slight downfield shift.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) | Assignment | Rationale |
| ~145 ppm | C2 (C-Br) | Carbon attached to bromine, significantly deshielded. |
| ~120 ppm | C4/C5 (C-CN) | Carbons of the imidazole ring attached to nitrile groups. |
| ~115 ppm | CN | Nitrile carbons. |
| ~35 ppm | N-CH₃ | N-methyl carbon. |
The predicted chemical shifts are based on the known values for 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile (¹³C NMR (100 MHz, DMSO-d6) δ 141.4, 115.0, 114.3, 113.4, 33.4) and the anticipated electronic effects of the additional nitrile group.
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile.
-
Dissolve the sample in a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.[2][3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition Parameters (Example):
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-200 ppm.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile will be dominated by the characteristic vibrations of the nitrile groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~2240-2220 cm⁻¹ | Strong, Sharp | C≡N stretch (conjugated) |
| ~1500-1400 cm⁻¹ | Medium | C=N and C=C stretching (imidazole ring) |
| ~1300-1000 cm⁻¹ | Medium | C-N stretching |
| Below 800 cm⁻¹ | Medium | C-Br stretch |
The most prominent and diagnostic peak will be the strong, sharp absorption of the conjugated nitrile groups around 2230 cm⁻¹.[4][5] The exact position can be influenced by the electronic environment of the imidazole ring.
Experimental Protocol for IR Data Acquisition
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Fragmentation Pattern
The mass spectrum of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This will result in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2).
Table 4: Predicted Major Ions in the Mass Spectrum
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 210/212 | [M]⁺ (Molecular ion) |
| 131 | [M - Br]⁺ |
| 104 | [M - Br - HCN]⁺ |
The fragmentation is likely to initiate with the loss of the bromine atom, a common fragmentation pathway for halogenated compounds, followed by the loss of a molecule of hydrogen cyanide.[7]
Experimental Protocol for MS Data Acquisition
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (GC-MS or LC-MS).
Data Acquisition (EI-MS Example):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 50 to 300.
Visualizing Spectroscopic Relationships
The following diagrams illustrate the structure of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile and the relationships between its atoms and their expected spectroscopic signals.
Figure 2: Key spectroscopic correlations for the molecule.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for the characterization of this compound. The unique features, such as the single ¹H NMR signal, the characteristic strong nitrile stretch in the IR spectrum, and the distinctive isotopic pattern in the mass spectrum, serve as key identifiers. Researchers working with this molecule can use this guide as a reference for confirming its structure and purity, ensuring the integrity of their subsequent synthetic applications.
References
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]
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The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. ResearchGate. [Link]
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Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
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